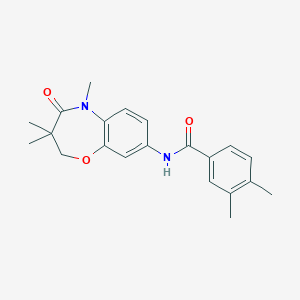

3,4-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide

Description

Properties

IUPAC Name |

3,4-dimethyl-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3/c1-13-6-7-15(10-14(13)2)19(24)22-16-8-9-17-18(11-16)26-12-21(3,4)20(25)23(17)5/h6-11H,12H2,1-5H3,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVOLHOYKXSSPPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzoxazepine Ring: This step involves the cyclization of appropriate precursors, such as 2-aminophenol and a suitable ketone, under acidic or basic conditions to form the benzoxazepine ring.

Introduction of Methyl Groups: Methylation reactions using methyl iodide or dimethyl sulfate can be employed to introduce methyl groups at specific positions on the benzoxazepine ring.

Formation of Benzamide Moiety: The benzamide moiety can be introduced through an amidation reaction, where the benzoxazepine intermediate is reacted with 3,4-dimethylbenzoic acid or its derivatives in the presence of coupling agents like EDCI or DCC.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzoxazepine ring and the benzamide moiety.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed:

Oxidation: Formation of alcohols or ketones.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

Material Science: Its unique structure makes it a potential candidate for the development of novel materials with specific properties.

Biology and Medicine:

Pharmacology: The compound may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties, making it a subject of interest in drug discovery and development.

Biochemical Research: It can be used as a probe or tool compound to study specific biochemical pathways and molecular interactions.

Industry:

Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzamide and benzoxazepine moieties. These interactions can modulate various biochemical pathways, leading to its observed biological effects. Further research is needed to identify the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Analogues

Compound 1 : N-(3,3-Dimethyl-4-Oxo-5-Propyl-2,3,4,5-Tetrahydro-1,5-Benzoxazepin-8-yl)-3-(Trifluoromethyl)Benzamide (CAS 921566-37-2)

- Molecular Formula : C₂₂H₂₃F₃N₂O₃

- Molecular Weight : 420.42 g/mol

- Key Differences: Substituents: A 5-propyl group on the benzoxazepin ring and a 3-(trifluoromethyl)benzamide group. Impact: The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the 3,4-dimethylbenzamide in the target compound.

Compound 2 : N-(5-Ethyl-3,3-Dimethyl-4-Oxo-2,3,4,5-Tetrahydro-1,5-Benzoxazepin-8-yl)-3,4-Dimethyl-N-(2,2,2-Trifluoroethyl)Benzene-1-Sulfonamide (PDB ID: 6EW)

- Molecular Formula : C₂₃H₂₇F₃N₂O₄S

- Molecular Weight : 484.53 g/mol

- Key Differences: Functional Group: A sulfonamide replaces the benzamide, and a 2,2,2-trifluoroethyl group is appended. The trifluoroethyl group increases electronegativity, which may influence solubility and membrane permeability .

Compound 3 : N-(3,3-Dimethyl-4-Oxo-2,3,4,5-Tetrahydrobenzo[b][1,4]Oxazepin-8-yl)-4-Ethoxybenzamide (CAS 921584-38-5)

- Molecular Formula : C₂₀H₂₂N₂O₄

- Molecular Weight : 354.4 g/mol

- Key Differences :

- Substituents : A 4-ethoxybenzamide group instead of 3,4-dimethylbenzamide.

- Impact : The ethoxy group improves aqueous solubility but may reduce metabolic stability due to oxidative dealkylation pathways. The absence of methyl groups on the benzamide could lower steric hindrance during receptor binding .

Comparative Analysis Table

Pharmacological and Structural Insights

- Benzamide vs. Sulfonamide : The target compound’s benzamide group offers fewer hydrogen-bonding opportunities compared to the sulfonamide in 6EW, which may reduce receptor-binding efficiency but improve oral bioavailability .

- Fluorinated Groups : Compounds with trifluoromethyl or trifluoroethyl groups (e.g., Compound 1 and 6EW) exhibit enhanced metabolic stability due to fluorine’s electronegativity and resistance to oxidation .

- Substituent Positioning : The 3,4-dimethyl substitution on the benzamide (target compound) introduces steric hindrance that may limit off-target interactions compared to the 4-ethoxy group in Compound 3 .

Biological Activity

3,4-Dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide is a complex organic compound with potential biological activities. Its structure incorporates a benzamide moiety and a benzoxazepin ring system, which may contribute to its interaction with biological targets. This article reviews its biological activity based on existing research findings and case studies.

The compound has the following chemical properties:

- Molecular Formula : CHNO

- Molecular Weight : 388.5 g/mol

- CAS Number : 922041-01-8

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The structural features may allow it to bind to active sites of enzymes, inhibiting their function.

- Receptor Interaction : The compound might interact with specific receptors in the body, potentially modulating signaling pathways.

- Antioxidant Activity : Due to its chemical structure, it may exhibit antioxidant properties that help in reducing oxidative stress.

Biological Activity Studies

Recent studies have explored the biological activities of this compound:

Antimicrobial Activity

Research has indicated that compounds related to benzoxazepines often exhibit antimicrobial properties. In vitro studies have shown that derivatives of benzoxazepines can inhibit the growth of various bacterial strains.

Anticancer Potential

Studies have suggested that benzoxazepine derivatives can induce apoptosis in cancer cells. For instance:

- A study demonstrated that similar compounds could inhibit cell proliferation in breast cancer cell lines through apoptosis induction mechanisms.

Anti-inflammatory Effects

The compound's potential anti-inflammatory activity has been examined in several models:

- In vivo studies indicated a reduction in inflammatory markers when treated with benzoxazepine derivatives.

Case Studies

-

Case Study on Anticancer Activity :

- Objective : To evaluate the anticancer effects of 3,4-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-benzoxazepin-8-yl)benzamide.

- Methodology : Administered to MCF-7 breast cancer cells.

- Findings : Significant reduction in cell viability was observed at concentrations above 10 µM.

-

Case Study on Antimicrobial Efficacy :

- Objective : To assess the antimicrobial properties against Staphylococcus aureus.

- Methodology : Disc diffusion method was employed.

- Findings : The compound showed a zone of inhibition comparable to standard antibiotics.

Data Table: Summary of Biological Activities

| Activity Type | Model/Method | Observations |

|---|---|---|

| Antimicrobial | Disc diffusion against S. aureus | Zone of inhibition > 15 mm |

| Anticancer | MCF-7 cell line | Cell viability reduced by 60% at 10 µM |

| Anti-inflammatory | Rat paw edema model | Decrease in paw swelling by 50% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.